molecular formula C6H12O2 B597145 2,2-DIMETHYLBUTYRIC-D11 ACID CAS No. 1219804-04-2

2,2-DIMETHYLBUTYRIC-D11 ACID

Cat. No.: B597145
CAS No.: 1219804-04-2
M. Wt: 127.227
InChI Key: VUAXHMVRKOTJKP-BIQBMNTRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylbutyric-d11 Acid typically involves the deuteration of 2,2-dimethylbutyric acid. One common method includes the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium . The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are stringent to maintain the isotopic purity required for research applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbutyric-d11 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,2-Dimethylbutyric-d11 Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.

    Medicine: Used in pharmacokinetic studies to understand drug metabolism.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2-Dimethylbutyric-d11 Acid involves its interaction with specific molecular targets. In biological systems, it can be used to trace metabolic pathways by replacing hydrogen atoms with deuterium, which can be detected using mass spectrometry. This helps in understanding the dynamics of biochemical reactions and the role of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylbutyric-d11 Acid is unique due to its stable isotope labeling, which makes it invaluable in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various scientific studies .

Properties

CAS No.

1219804-04-2

Molecular Formula

C6H12O2

Molecular Weight

127.227

IUPAC Name

3,3,4,4,4-pentadeuterio-2,2-bis(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)/i1D3,2D3,3D3,4D2

InChI Key

VUAXHMVRKOTJKP-BIQBMNTRSA-N

SMILES

CCC(C)(C)C(=O)O

Synonyms

2,2-DIMETHYLBUTYRIC-D11 ACID

Origin of Product

United States

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